molecular formula C16H19BN2O5 B12930831 N-Cyclopropyl-2-methyl-4-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzamide

N-Cyclopropyl-2-methyl-4-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzamide

Cat. No.: B12930831
M. Wt: 330.1 g/mol
InChI Key: HYBHMWUICPDFJR-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2-methyl-4-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzamide is a complex organic compound that belongs to the class of boron-containing heterocycles This compound is characterized by the presence of a cyclopropyl group, a benzamide moiety, and a unique dioxazaborocane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-2-methyl-4-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzamide typically involves multiple steps, including the formation of the dioxazaborocane ring and the subsequent attachment of the cyclopropyl and benzamide groups. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-2-methyl-4-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated solvents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-Cyclopropyl-2-methyl-4-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-2-methyl-4-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s boron-containing dioxazaborocane ring is believed to play a crucial role in its activity, potentially interacting with enzymes or receptors in biological systems. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes or modulate signaling pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclopropyl-2-methyl-4-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzamide is unique due to its dioxazaborocane ring structure, which imparts distinct chemical properties and potential biological activities. This sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C16H19BN2O5

Molecular Weight

330.1 g/mol

IUPAC Name

N-cyclopropyl-2-methyl-4-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzamide

InChI

InChI=1S/C16H19BN2O5/c1-10-7-11(3-6-13(10)16(22)18-12-4-5-12)17-23-14(20)8-19(2)9-15(21)24-17/h3,6-7,12H,4-5,8-9H2,1-2H3,(H,18,22)

InChI Key

HYBHMWUICPDFJR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=C(C=C2)C(=O)NC3CC3)C

Origin of Product

United States

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